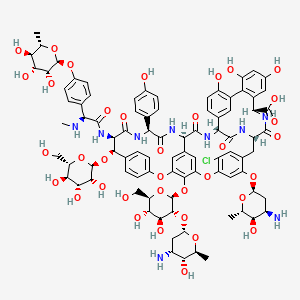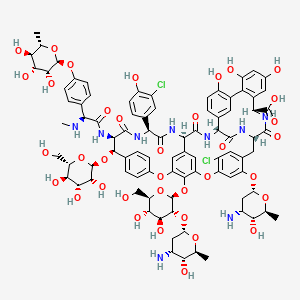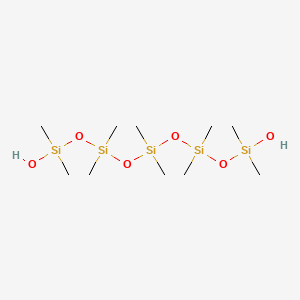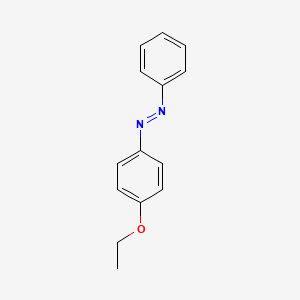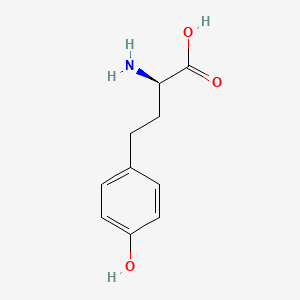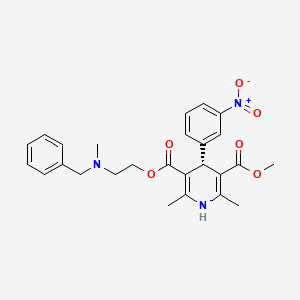
1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-
Übersicht
Beschreibung
“1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-” is a complex organic compound. The base structure, 1H-indole-2-carbonitrile, is a pale yellow powder with a molecular formula of C9H6N2 . It’s part of the indole family of compounds, which are heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of related compounds, such as 4-Hydroxy-1H-indole-2-carbonitrile, has been reported in the literature . The synthesis involved an azide decomposition to form the indole ring. The 2-cyano functionality could not be introduced directly but was derived by functionalization of an ester .Molecular Structure Analysis
The molecular structure of the base compound, 1H-indole-2-carbonitrile, consists of a fused two-ring system, containing a benzene ring fused to a pyrrole ring . The molecular formula is C9H6N2 .Physical And Chemical Properties Analysis
The base compound, 1H-indole-2-carbonitrile, is a pale yellow powder . It has a molecular weight of 142.16 g/mol .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment Research
1H-indole-2-carbonitrile derivatives have been studied for their potential in treating cognitive disorders, especially Alzheimer's disease. A particular compound, SUVN-502, demonstrated high affinity and selectivity at human 5-HT6R, showing promise in the treatment of cognitive disorders due to its selectivity and preclinical efficacy in combination with other Alzheimer's drugs (Nirogi et al., 2017).
Chemical Synthesis Improvements
Advancements in the synthetic methods for compounds related to 1H-indole-2-carbonitrile have been reported. These improvements focus on increasing the yield and simplifying the purification process, vital for efficient pharmaceutical production (Shi Jian-me, 2015).
Antimicrobial Properties
Research into the antimicrobial properties of indole derivatives, including those related to 1H-indole-2-carbonitrile, has shown promising results. Compounds have been isolated with activity against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen et al., 2014).
Anti-inflammatory Applications
Studies have been conducted on the anti-inflammatory potential of 1H-indole-2-carbonitrile derivatives. These compounds have shown effectiveness in reducing inflammation in animal models, suggesting potential therapeutic applications (Rehman et al., 2022).
Dopaminergic Activity Research
The role of 1H-indole-2-carbonitrile derivatives in dopaminergic activity has been explored, with specific focus on potential ligands for D4 dopaminergic receptors. This research is significant for understanding and potentially treating neurological conditions (Pessoa‐Mahana et al., 2011).
Anticancer Research
There has been significant interest in the potential anticancer properties of 1H-indole-2-carbonitrile derivatives. Research has focused on synthesizing and evaluating these compounds for their effectiveness against various cancer cell lines, with some showing more potent activity than reference drugs (Ali & Saad, 2018).
Potential COVID-19 Treatment
Research on azafluorene derivatives, including those related to 1H-indole-2-carbonitrile, has been conducted for their potential as inhibitors of SARS-CoV-2 RdRp. This highlights the ongoing efforts to discover new treatments for COVID-19 (Venkateshan et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(2R)-3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBYHCOEAFHGJL-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)- | |
CAS RN |
97749-20-7 | |
| Record name | DPI-201-106, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPI-201-106, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OW0Z80BCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



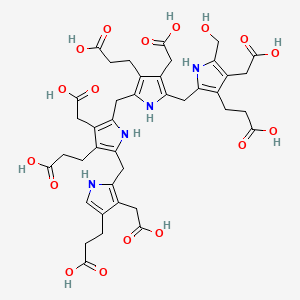
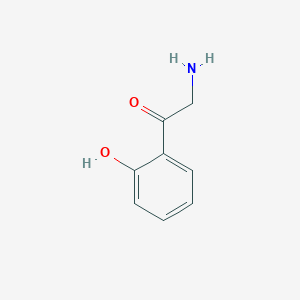
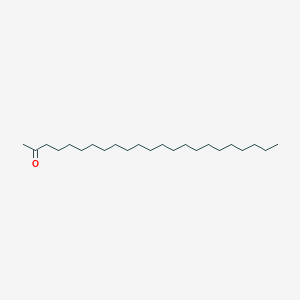
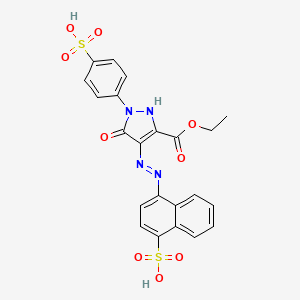
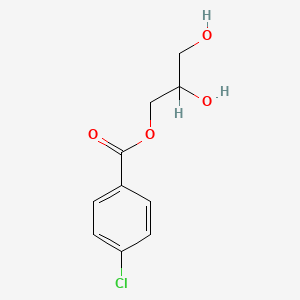
![[5-(6-Acetamidopurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B3061244.png)
